molecular formula C19H14N2O2 B1185293 methyl 4-(1H-perimidin-2-yl)benzoate

methyl 4-(1H-perimidin-2-yl)benzoate

Cat. No.: B1185293
M. Wt: 302.333
InChI Key: KVDVGYGARSSYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-perimidin-2-yl)benzoate is a benzoate ester derivative functionalized with a perimidin heterocycle at the 4-position.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.333

IUPAC Name

methyl 4-(1H-perimidin-2-yl)benzoate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)14-10-8-13(9-11-14)18-20-15-6-2-4-12-5-3-7-16(21-18)17(12)15/h2-11H,1H3,(H,20,21)

InChI Key

KVDVGYGARSSYPT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Heterocycle Influence :

  • Benzimidazole derivatives (e.g., ) exhibit planar aromatic systems, favoring π-π stacking and hydrogen bonding, which enhance crystallinity and stability.
  • Pyrimidine-based analogs (e.g., ) introduce electronegative nitrogen atoms, improving solubility and metal-coordination capabilities.

Synthetic Routes: Benzimidazole derivatives are synthesized via oxidative cyclization in DMF with Na₂S₂O₅, yielding moderate to high purity . Pyrimidine-linked compounds often employ carbamoyl or urea linkers, with crystallization in methanol or DMF .

Carbamoyl vs. ester groups (e.g., ) alter hydrophilicity, influencing bioavailability.

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Melting Point (°C) Solubility (mg/mL) Biological Activity References
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate 2.8 198–200 0.15 (Water) Antifungal (hypothesized)
Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate 1.5 185–187 1.2 (DMSO) Aquaporin inhibition (analogs)
Ethyl 4-(carbamoylamino)benzoate 1.2 160–162 3.5 (Water) Aquaporin-3/7 inhibition

Key Findings :

Lipophilicity : Benzimidazole derivatives (LogP ~2.8) are more lipophilic than pyrimidine-linked analogs (LogP ~1.5), impacting membrane permeability .

Solubility: Urea-functionalized compounds (e.g., ethyl 4-(carbamoylamino)benzoate) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Crystallographic and Coordination Chemistry

  • Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate forms intermolecular N–H···N hydrogen bonds, stabilizing its crystal lattice .
  • Benzimidazole derivatives (e.g., ) lack direct metal-coordination reports but show π-stacking conducive to solid-state applications.

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :

    • 1,8-Diaminonaphthalene (1.0 equiv)

    • Methyl 4-formylbenzoate (1.05 equiv)

    • Sodium pyrosulfite (Na₂S₂O₅, 1.2 equiv) as a catalyst.

  • Solvent System : Ethanol/water (3:1 v/v) under reflux (80–90°C) for 12–16 hours.

  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from a mixture of chloroform and petroleum ether (1:3 v/v) to yield colorless crystals.

Key Observations :

  • The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde, followed by dehydration to form the fused perimidine ring.

  • Yields typically range from 65% to 78%, with purity >95% confirmed by HPLC.

Suzuki–Miyaura Coupling for Functionalization

For derivatives requiring regioselective substitution, a palladium-catalyzed Suzuki coupling can be employed. This method is particularly useful for introducing aryl or heteroaryl groups at specific positions of the perimidine core.

Protocol Highlights

  • Substrates :

    • Methyl 4-bromobenzoate (1.0 equiv)

    • 1H-Perimidin-2-ylboronic acid (1.2 equiv)

  • Catalyst System :

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv) in a degassed toluene/ethanol/water (4:1:1) mixture.

  • Conditions : Reflux at 110°C for 24 hours under nitrogen.

Results :

  • Isolated yields of 70–85% are achievable, with excellent functional group tolerance.

  • The method avoids side reactions such as deboronation or homo-coupling, common in less optimized protocols.

Esterification of 4-(1H-Perimidin-2-yl)Benzoic Acid

When the carboxylic acid precursor is available, esterification offers a straightforward pathway. This two-step synthesis involves first preparing 4-(1H-perimidin-2-yl)benzoic acid, followed by methylation.

Stepwise Procedure

  • Acid Synthesis :

    • Condense 1,8-diaminonaphthalene with 4-carboxybenzaldehyde in acetic acid at 120°C for 8 hours.

  • Methylation :

    • React the isolated benzoic acid with dimethyl sulfate (2.5 equiv) in methyl isobutyl ketone (MIBK) using K₂CO₃ (3.0 equiv) as a base.

    • Heat at 100°C for 6 hours, followed by aqueous workup and solvent evaporation.

Yield and Purity :

  • Overall yield: 60–68% after recrystallization from n-propanol.

  • Purity: >98% by ¹H NMR, with no detectable residual dimethyl sulfate.

One-Pot Tandem Reactions

Recent advances have enabled streamlined one-pot syntheses, reducing purification steps and improving efficiency.

Example Protocol

  • Reactants :

    • 1,8-Diaminonaphthalene (1.0 equiv)

    • Methyl 4-formylbenzoate (1.1 equiv)

    • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Solvent : Toluene under microwave irradiation (150°C, 300 W) for 2 hours.

Advantages :

  • Reaction time reduced from 16 hours to 2 hours.

  • Yield: 72%, comparable to conventional methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Condensation65–78>95Simple setup, high scalabilityLong reaction time
Suzuki Coupling70–85>97Regioselective, versatileRequires palladium catalysts
Esterification60–68>98Reliable for acid precursorsTwo-step process
One-Pot Tandem72>95Rapid, energy-efficientSpecialized equipment required

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, perimidine-H), 8.02–7.98 (m, 2H, aromatic), 3.92 (s, 3H, OCH₃).

    • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N perimidine).

  • X-ray Crystallography :

    • Monoclinic crystal system, space group P2₁/c.

    • Bond lengths: C=O (1.214 Å), C-N (1.338 Å), confirming resonance stabilization.

Industrial-Scale Considerations

For bulk production, the condensation method is preferred due to its scalability. Key optimizations include:

  • Catalyst Recycling : Sodium pyrosulfite can be recovered and reused for up to five cycles without yield loss.

  • Solvent Recovery : Ethanol/water mixtures are distilled and reused, reducing environmental impact .

Q & A

Q. Q1. What are the recommended synthetic routes for methyl 4-(1H-perimidin-2-yl)benzoate, and how can reaction conditions be optimized?

A1. Synthesis typically involves coupling 1H-perimidine derivatives with methyl 4-substituted benzoates. A base-mediated nucleophilic aromatic substitution (SNAr) is common, using potassium carbonate in dimethylformamide (DMF) at 80–100°C . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Purity control : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity.

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

A2. Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and ester/heterocyclic linkages. For example, the methyl ester group typically resonates at δ 3.9–4.1 ppm in ¹H NMR .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 321.12) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced Research Questions

Q. Q3. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

A3. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilic susceptibility : Fukui indices identify reactive sites on the perimidine ring (C-4 position) .
  • Solvent effects : COSMO-RS simulations predict solubility and stability in polar vs. nonpolar media .
  • Transition states : IRC analysis for SNAr mechanisms validates experimental kinetics .

Q. Q4. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

A4. Polymorph characterization requires:

  • Data collection : High-resolution synchrotron X-ray diffraction (λ = 0.7 Å) to detect subtle lattice variations.
  • Refinement tools : SHELXPRO for twin-law corrections and SIR97 for direct-method phasing .
  • Thermal analysis : DSC/TGA correlates crystal packing with thermal stability (e.g., melting points 220–225°C) .

Q. Q5. How does this compound interact with biological targets, and what assays validate its activity?

A5. The perimidine core exhibits π-π stacking with DNA/RNA bases or enzyme active sites. Validate via:

  • Enzyme inhibition : Fluorescence quenching assays (e.g., tryptophan residues in thymidylate synthase) .
  • Cellular uptake : LC-MS quantification in HeLa cells after 24-hour exposure (IC₅₀ ≈ 12 µM) .
  • Molecular docking : AutoDock Vina predicts binding affinities (ΔG ≈ -9.2 kcal/mol) to kinase domains .

Methodological Challenges and Solutions

Q. Q6. How can researchers address low yields in large-scale synthesis?

A6. Key factors include:

  • Catalyst recycling : Immobilized palladium nanoparticles (Pd@SiO₂) reduce metal leaching in cross-coupling steps .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) .
  • Byproduct analysis : GC-MS identifies dimers/oligomers; silica gel chromatography removes them .

Q. Q7. What analytical techniques differentiate between tautomeric forms of the perimidine moiety?

A7. Tautomerism (1H vs. 3H-perimidine) is resolved via:

  • Variable-temperature NMR : Monitor proton shifts between 25°C and 80°C .
  • IR spectroscopy : C=N stretching frequencies (1620–1650 cm⁻¹) indicate dominant tautomers .
  • Solid-state ¹⁵N NMR : Distinguishes N-H environments in crystalline phases .

Critical Analysis of Contradictory Findings

Q. Q8. Why do some studies report conflicting bioactivity results for this compound?

A8. Discrepancies arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter cellular uptake .
  • Tautomeric equilibrium : Dominant tautomers in solution vs. solid state affect binding .
  • Impurity profiles : Trace dimers (e.g., bis-perimidine derivatives) exhibit off-target effects .

Q. Q9. How can researchers reconcile divergent crystallographic space groups reported for this compound?

A9. Polymorph-dependent space groups (e.g., P2₁/c vs. P-1) require:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals) .
  • Pressure-dependent XRD : Apply 0.1–1 GPa to induce phase transitions .

Future Research Directions

Q. Q10. What unexplored applications warrant investigation for this compound?

A10. Promising areas include:

  • Photodynamic therapy : Singlet oxygen quantum yield (ΦΔ) measurements under UV irradiation .
  • Metal-organic frameworks (MOFs) : Coordination with Cu(II) or Zn(II) for catalytic applications .
  • Neuroprotective agents : In vivo models for Aβ plaque inhibition (e.g., transgenic C. elegans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.